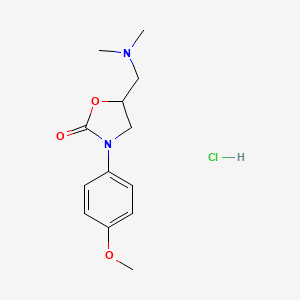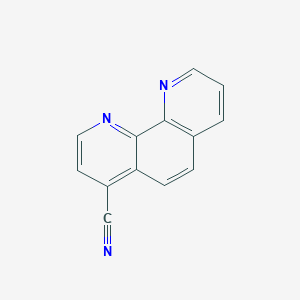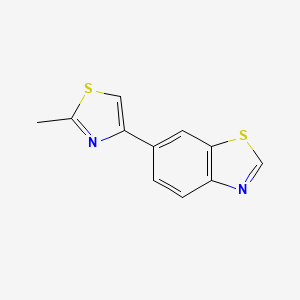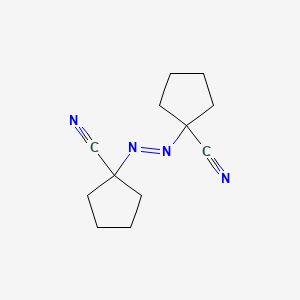
Cyclopentanecarbonitrile, 1,1'-azobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarbonitrile, 1,1’-azobis- is a specialized organic compound known for its unique structure and properties. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) and two cyclopentanecarbonitrile groups attached to each nitrogen atom. This compound is primarily used as a radical initiator in various chemical reactions, particularly in polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanecarbonitrile, 1,1’-azobis- can be synthesized through a series of chemical reactions involving the formation of the azo bond and the attachment of cyclopentanecarbonitrile groups. One common method involves the reaction of cyclopentanecarbonitrile with an azo compound precursor under controlled conditions. The reaction typically requires the use of a solvent such as toluene and a catalyst to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of cyclopentanecarbonitrile, 1,1’-azobis- involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is carefully monitored to ensure the complete conversion of the starting materials into the desired product. The final product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarbonitrile, 1,1’-azobis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of cyclopentanecarbonitrile, 1,1’-azobis- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of cyclopentanecarbonitrile, 1,1’-azobis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopentanecarboxamide, while reduction reactions can produce cyclopentylamine derivatives .
Applications De Recherche Scientifique
Cyclopentanecarbonitrile, 1,1’-azobis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: The compound is used to study the activity of nitrile and amide hydrolyzing enzymes in biological systems.
Medicine: Research on the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of cyclopentanecarbonitrile, 1,1’-azobis- involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate various chemical reactions, particularly polymerization processes. The compound’s molecular targets include unsaturated monomers, which undergo radical polymerization to form polymers. The pathways involved in these reactions are well-studied and involve the formation and propagation of radical intermediates .
Comparaison Avec Des Composés Similaires
Cyclopentanecarbonitrile, 1,1’-azobis- can be compared with other similar azo compounds, such as:
1,1’-Azobis(cyclohexanecarbonitrile): Similar in structure but with cyclohexane groups instead of cyclopentane.
2,2’-Azobis(2-methylpropionitrile):
4,4’-Azobis(4-cyanovaleric acid): Another azo compound used in polymerization with different functional groups.
The uniqueness of cyclopentanecarbonitrile, 1,1’-azobis- lies in its specific structure, which imparts distinct reactivity and properties compared to other azo compounds. Its ability to generate free radicals under controlled conditions makes it a valuable tool in various chemical and industrial applications.
Propriétés
Numéro CAS |
32773-35-6 |
|---|---|
Formule moléculaire |
C12H16N4 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1-[(1-cyanocyclopentyl)diazenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H16N4/c13-9-11(5-1-2-6-11)15-16-12(10-14)7-3-4-8-12/h1-8H2 |
Clé InChI |
CUYHZUQBWIJJCT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)N=NC2(CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


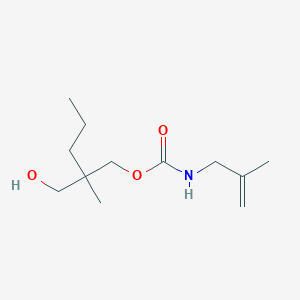
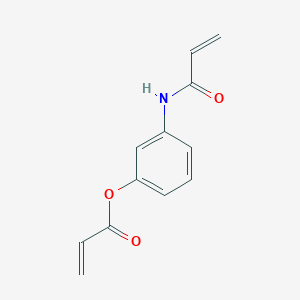
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
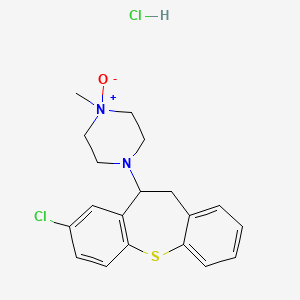
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)

![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
